molecular formula C6H6ClNO B1353434 N-methylfuran-2-carboximidoyl chloride CAS No. 6521-33-1

N-methylfuran-2-carboximidoyl chloride

Cat. No. B1353434
CAS RN: 6521-33-1
M. Wt: 143.57 g/mol
InChI Key: UHTJFEFITNPRJZ-UHFFFAOYSA-N
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Description

“N-methylfuran-2-carboximidoyl chloride” is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.571 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “N-methylfuran-2-carboximidoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . For a more detailed structure, you may refer to resources like PubChem .

Scientific Research Applications

Cellulose Functionalization

Cellulose, a versatile and abundant biopolymer, has been effectively dissolved and functionalized using various ionic liquids like 1-N-butyl-3-methylimidazolium chloride ([C4mim]+Cl−) in the creation of materials like carboxymethyl cellulose and cellulose acetate. This process provides a solvent system that preserves the polymer's integrity and supports high degrees of substitution, indicating a potent method for cellulose modification without degradation (Heinze et al., 2005).

Synthesis of Complex Organic Compounds

N-functionalized benzotriazole-1-carboximidoyl chlorides, akin in nature to N-methylfuran-2-carboximidoyl chloride, are noted for their stability and are used as novel isocyanide dichloride synthetic equivalents. Their utility is demonstrated in the efficient synthesis of complex organic compounds like polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, highlighting their importance in the realm of organic synthesis (Katritzky et al., 2001).

Atmospheric Chemistry

Research on the atmospheric degradation of alkylfurans with chlorine atoms, including derivatives of furan similar to N-methylfuran-2-carboximidoyl chloride, reveals significant insights into the chemistry of the atmosphere. The study identifies major primary products and proposes mechanisms to explain the observed reaction products. This research is crucial in understanding the environmental impact and atmospheric behavior of furan derivatives (Villanueva et al., 2009).

Future Directions

As “N-methylfuran-2-carboximidoyl chloride” is used for proteomics research applications , it’s likely that future research will continue to explore its properties and potential applications in this field.

properties

IUPAC Name

N-methylfuran-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTJFEFITNPRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427883
Record name N-Methylfuran-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylfuran-2-carboximidoyl chloride

CAS RN

6521-33-1
Record name N-Methyl-2-furancarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6521-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylfuran-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Barcock, DJ Chadwick, RC Storr, LS Fuller… - Tetrahedron, 1994 - Elsevier
… N-Methyljiuan-2-carbonimidate (I 7): A solution of sodium methoxide (3.50 g, 24.39 mmol) in MeOH (20 ml) was very slowly added dropwise to N-methylfuran-2-carboximidoyl chloride (…
Number of citations: 16 www.sciencedirect.com
R Barcock - 1990 - livrepository.liverpool.ac.uk
… N-METHYLFURAN-2-CARBOXIMIDOYL CHLORIDE (155) …
Number of citations: 0 livrepository.liverpool.ac.uk

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